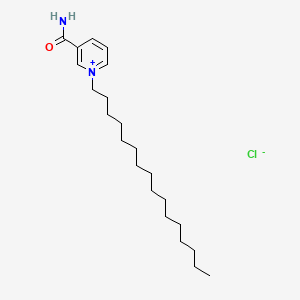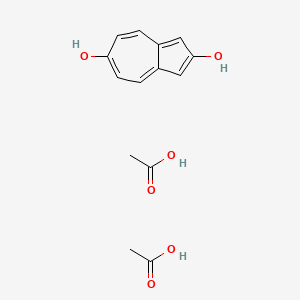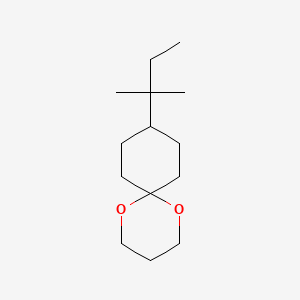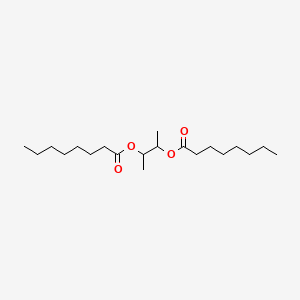
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine is a chemical compound with the molecular formula C4H7Cl3N It is characterized by the presence of three chlorine atoms and a methyl group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine typically involves the chlorination of N-methylmethanamine. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process is optimized for efficiency and safety, with stringent controls on temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Chlorinated oxides or hydroxylamines.
Reduction: Less chlorinated amines or methylamines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s reactivity is influenced by the presence of the methyl group, which can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar in structure but contains silicon atoms.
1,1-Dichloro-N,N-diethylphosphinamine: Contains phosphorus atoms instead of nitrogen.
Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-: Another silicon-containing analog.
Uniqueness
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group attached to the nitrogen atom
Propriétés
Numéro CAS |
66348-28-5 |
|---|---|
Formule moléculaire |
C3H5Cl4N |
Poids moléculaire |
196.9 g/mol |
Nom IUPAC |
1,1-dichloro-N-(dichloromethyl)-N-methylmethanamine |
InChI |
InChI=1S/C3H5Cl4N/c1-8(2(4)5)3(6)7/h2-3H,1H3 |
Clé InChI |
ZCYZDMNBAMILIV-UHFFFAOYSA-N |
SMILES canonique |
CN(C(Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)



![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)



![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)



